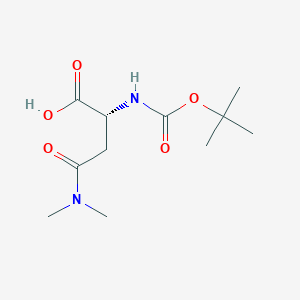
(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The compound has a chiral center at the alpha carbon (the carbon adjacent to the carboxylic acid group), which means it can exist in two different enantiomeric forms. The ® designation in the name indicates the configuration of this chiral center .Chemical Reactions Analysis
The compound could participate in various chemical reactions. The carboxylic acid group could react with bases, forming a carboxylate anion, or with alcohols, forming an ester. The amine group could react with acids to form an ammonium ion, or with electrophiles to form a substituted amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis Techniques
(R)-2-((tert-Butoxycarbonyl)amino)-4-(dimethylamino)-4-oxobutanoic acid is synthesized through various methods, such as reactions with alkyl-, aryl-, and heteroarylamines or ambident nucleophiles like 2-pyridineacetonitrile and 2-aminopyridine, leading to the production of fused pyridones, pyrimidones, and pyranones (Baš et al., 2001).
Chemical Transformations
The compound undergoes various transformations, such as cycloaddition reactions with methyl acrylate, leading to the formation of cyclohexenone derivatives, which have applications in organic chemistry (Kozmin et al., 2003).
Catalyst and Synthesis of Amino Acids
Catalytic Applications
It's used in the N-tert-butoxycarbonylation of amines using heterogeneous and recyclable catalysts like H3PW12O40. This process is significant in producing N-Boc-protected amino acids, which are essential in peptide synthesis (Heydari et al., 2007).
Amino Acid Derivatives Synthesis
The compound is integral in synthesizing various amino acid derivatives, such as orthogonally protected Cα,Cα‐disubstituted amino acid analogs. These derivatives are useful in developing new pharmacophores and drug candidates (Hammarström et al., 2005).
Medicinal Chemistry and Biological Studies
Development of Anticancer Agents
Functionalized amino acid derivatives synthesized using this compound have shown promising results in cytotoxicity studies against human cancer cell lines, indicating potential in anticancer drug development (Kumar et al., 2009).
Enantioselective Synthesis
The compound aids in the enantioselective synthesis of various pharmacophores, which are crucial in designing drugs with specific stereochemical properties. This is particularly important in the synthesis of neuroexcitant amino acids and related compounds (Pajouhesh et al., 2000).
Polymer Science and Materials Chemistry
- Copolymerization: It is used in the copolymerization of amino acid-based acetylenes, contributing to the development of polymers with specific chiroptical properties. Such polymers find applications in materials science and chiral technologies (Gao et al., 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-4-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)12-7(9(15)16)6-8(14)13(4)5/h7H,6H2,1-5H3,(H,12,17)(H,15,16)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCRAUZUATQRQ-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)N(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)

![3-[2,4-Bis(trifluoromethyl)phenyl]propionic acid](/img/structure/B1373843.png)
![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)

![Octahydrocyclopenta[b]thiomorpholine](/img/structure/B1373850.png)
![1-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B1373852.png)
![4-bromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1373853.png)
![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)
